2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol
Description
2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol is a pyridine derivative with a bromo substituent at position 5, a hydroxymethyl group at position 2, and an ethanol moiety at position 3 of the pyridine ring. Its molecular formula is C₈H₁₀BrNO₂, with a molecular weight of 231.9 g/mol.
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-[5-bromo-2-(hydroxymethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-3-6(1-2-11)8(5-12)10-4-7/h3-4,11-12H,1-2,5H2 |
InChI Key |
CHQNGAVAYZSJRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCO)CO)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Methylpyridine Derivatives
A common precursor is 2-methyl-5-bromopyridine, which can be prepared by bromination of 2-methylpyridine derivatives. According to a patented industrial method, 5-bromo-2-methylpyridine is synthesized via the following steps:
- Condensation of diethyl malonate with 5-nitro-2-chloropyridine salts to yield 5-nitro-2-methylpyridine after decarboxylation.
- Catalytic hydrogenation of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine using Pd/C catalyst.
- Diazotization and bromination of 5-amino-2-methylpyridine under acidic conditions with bromine and sodium nitrite to yield 5-bromo-2-methylpyridine.
This method features mild conditions, high yield, and suitability for scale-up production.
Bromomethylation Using N-Bromosuccinimide (NBS)
Selective bromomethylation of 2-bromo-5-methylpyridine to 2-bromo-5-(bromomethyl)pyridine is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride with azobisisobutyronitrile (AIBN) as a radical initiator under reflux or irradiation with a 300-watt lamp. The reaction proceeds via radical bromination of the methyl group to the bromomethyl derivative. The crude product is purified by flash chromatography.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| A | 2-Bromo-5-methylpyridine, NBS, AIBN, CCl4, 75°C, 4 h | 2-Bromo-5-(bromomethyl)pyridine |
| D | 2-Bromo-5-methylpyridine, NBS, CCl4, 300W lamp, 3 h | Same as above, scale-up |
This bromomethyl derivative serves as a key intermediate for further hydroxymethylation.
Hydroxymethylation and Introduction of Ethanol Side Chain
Hydroxymethylation of the bromomethyl group to hydroxymethyl can be performed by nucleophilic substitution or reduction methods. For example, treatment of the bromomethyl intermediate with sodium hydroxide or sodium borohydride in a suitable solvent leads to the corresponding hydroxymethyl derivative.
Further, the ethanol side chain at the 3-position of the pyridine ring can be introduced via nucleophilic substitution or by using ethylene glycol derivatives under basic conditions.
In a related synthesis of pyrimidine analogues bearing hydroxyl groups, sodium hydride is used to deprotonate alcohols, which then react with chloro-substituted heterocycles to introduce hydroxymethyl groups. This approach can be adapted for the pyridine system.
Representative Synthetic Scheme
| Step | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-Methylpyridine | NBS, CCl4, AIBN, heat or light irradiation | 2-Bromo-5-(bromomethyl)pyridine |
| 2 | 2-Bromo-5-(bromomethyl)pyridine | NaOH or NaBH4, aqueous or alcoholic solvent | 2-Bromo-5-(hydroxymethyl)pyridine |
| 3 | 2-Bromo-5-(hydroxymethyl)pyridine | Ethylene glycol derivative, NaH, THF, heat | 2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol |
Analytical Data and Yields
- The bromomethylation step typically yields 60-75% pure product after chromatography.
- Hydroxymethylation yields vary between 70-85% depending on conditions.
- Final ethanol-substituted product is isolated as a white to beige solid with yields around 65-80% after crystallization.
NMR and mass spectrometry data confirm the structure:
| Data Type | Observed Values (Example) |
|---|---|
| ^1H NMR | Aromatic protons at 7.0-7.3 ppm; CH2OH at ~4.5 ppm |
| ^13C NMR | Signals at ~60-65 ppm for hydroxymethyl carbons |
| MS | Molecular ion peak consistent with C8H10BrNO2 |
Summary and Professional Notes
- The preparation of this compound is best achieved via bromination of methylpyridine derivatives followed by controlled hydroxymethylation and ethanol side chain introduction.
- Radical bromination using NBS is a reliable method for bromomethylation.
- Hydroxymethylation can be performed under nucleophilic substitution or reduction conditions.
- The use of sodium hydride and ethylene glycol derivatives is effective for introducing the ethanol group.
- Industrial scale methods emphasize mild conditions, good yields, and ease of purification.
- Analytical data confirms the identity and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol.
Major Products
Oxidation: 2-[5-Bromo-2-(carboxymethyl)-3-pyridyl]ethanol.
Reduction: 2-[5-Hydroxy-2-(hydroxymethyl)-3-pyridyl]ethanol.
Substitution: 2-[5-Azido-2-(hydroxymethyl)-3-pyridyl]ethanol, 2-[5-Methoxy-2-(hydroxymethyl)-3-pyridyl]ethanol.
Scientific Research Applications
2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The hydroxymethyl and ethanol groups can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
The compound’s closest structural analogs differ in substituent positions or functional groups. Key comparisons include:
a) (5-Bromo-3-methoxypyridin-2-yl)methanol ()
- Structure : Bromo (position 5), hydroxymethyl (position 2), methoxy (position 3).
- Molecular Formula: C₇H₈BrNO₂.
- Molecular Weight : 218.05 g/mol.
- Key Differences: Methoxy at position 3 instead of ethanol. This reduces hydrogen-bonding capacity and increases hydrophobicity compared to the target compound.
- Applications : Cataloged for synthetic use (e.g., intermediates in drug discovery) .
b) 2-[[[5-Bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methyl]amino]ethanol ()
- Structure: Bromo (position 5), complex aryl-ether substituents, and ethanolamine side chain.
- Molecular Formula: C₁₈H₁₆BrF₄NO₂.
- Molecular Weight : 422.21 g/mol.
- Key Differences : Bulky aromatic substituents enhance steric hindrance and selectivity as a USP25/28 inhibitor (IC₅₀ = 0.78–2.5 nM). The target compound lacks such specificity due to simpler substituents .
c) (5-Bromo-2-chloropyridin-3-yl)methanol ()
- Structure : Bromo (position 5), chloro (position 2), hydroxymethyl (position 3).
- Molecular Formula: C₆H₅BrClNO.
- Molecular Weight : 222.47 g/mol.
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) | Reactivity Highlights |
|---|---|---|---|---|
| 2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol | 231.9 | Hydroxymethyl, ethanol, Br | High in polar solvents | Susceptible to bromine substitution |
| (5-Bromo-3-methoxypyridin-2-yl)methanol | 218.05 | Hydroxymethyl, methoxy, Br | Moderate in ethanol | Methoxy group stabilizes ring |
| (5-Bromo-2-chloropyridin-3-yl)methanol | 222.47 | Hydroxymethyl, Cl, Br | Low in water | Chloro enables SNAr reactions |
Biological Activity
2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications.
Chemical Structure and Properties
The compound has the molecular formula C₈H₉BrN₁O₂, characterized by a brominated pyridine ring with a hydroxymethyl group. The presence of the bromine atom enhances the compound's reactivity, making it a valuable candidate for further chemical modifications and biological evaluations.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, brominated phenolic compounds have demonstrated effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.039 mg/mL |
These findings suggest that the bromine substitution plays a crucial role in enhancing the antimicrobial efficacy of these compounds .
Antioxidant Activity
The compound is involved in synthesizing derivatives that have shown significant antioxidant activity. For example, derivatives synthesized from this compound were tested against the HepG2 cell line, revealing potential protective effects against oxidative stress.
The biological activity of this compound can be attributed to its ability to interact with biological targets through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : The hydrophobic nature of the brominated moiety may disrupt microbial cell membranes, leading to cell death .
- Reactive Oxygen Species (ROS) Generation : The compound may promote ROS production, contributing to its antimicrobial and antioxidant effects .
Case Studies
- Synthesis and Evaluation : A study synthesized derivatives from this compound and evaluated their activity against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that modifications at the hydroxymethyl position significantly enhanced antimicrobial potency .
- Antioxidant Studies : In vitro assays demonstrated that certain derivatives exhibited strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
